molecular formula C9H10BrClO B13870313 1-Bromo-3-(chloromethyl)-5-ethoxybenzene

1-Bromo-3-(chloromethyl)-5-ethoxybenzene

Katalognummer: B13870313
Molekulargewicht: 249.53 g/mol
InChI-Schlüssel: VEXZVQOJMGRIET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-(chloromethyl)-5-ethoxybenzene is an organic compound belonging to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and ethoxy groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(chloromethyl)-5-ethoxybenzene typically involves the bromination and chloromethylation of 5-ethoxybenzene. The process can be carried out using bromine and formaldehyde in the presence of a catalyst such as aluminum chloride. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a high-purity product suitable for further applications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-3-(chloromethyl)-5-ethoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove halogen atoms, resulting in the formation of simpler aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and lithium aluminum hydride are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are utilized.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

    Oxidation: Products include aldehydes, ketones, and carboxylic acids.

    Reduction: Products include dehalogenated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-(chloromethyl)-5-ethoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of polymers and advanced materials with unique properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and protein interactions.

Wirkmechanismus

The mechanism of action of 1-Bromo-3-(chloromethyl)-5-ethoxybenzene involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The ethoxy group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Vergleich Mit ähnlichen Verbindungen

    1-Bromo-3-chloropropane: Another halogenated aromatic compound with similar reactivity.

    1-Bromo-4-chlorobenzene: A compound with a different substitution pattern on the benzene ring.

    1-Chloro-3-(chloromethyl)-5-ethoxybenzene: A compound with similar functional groups but different halogenation.

Uniqueness: 1-Bromo-3-(chloromethyl)-5-ethoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and chlorine atoms allows for versatile reactivity, making it a valuable intermediate in various synthetic pathways.

Eigenschaften

Molekularformel

C9H10BrClO

Molekulargewicht

249.53 g/mol

IUPAC-Name

1-bromo-3-(chloromethyl)-5-ethoxybenzene

InChI

InChI=1S/C9H10BrClO/c1-2-12-9-4-7(6-11)3-8(10)5-9/h3-5H,2,6H2,1H3

InChI-Schlüssel

VEXZVQOJMGRIET-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=CC(=C1)CCl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.